molecular formula C21H21Cl2N3O B15103498 5-Chloro-7-[(4-chlorophenyl)-(4-methylpiperazin-1-yl)methyl]quinolin-8-ol

5-Chloro-7-[(4-chlorophenyl)-(4-methylpiperazin-1-yl)methyl]quinolin-8-ol

Cat. No.: B15103498
M. Wt: 402.3 g/mol
InChI Key: YOFLBLOFOVCWEK-UHFFFAOYSA-N
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Description

5-Chloro-7-[(4-chlorophenyl)-(4-methylpiperazin-1-yl)methyl]quinolin-8-ol is a quinoline derivative known for its significant biological activities. Quinoline derivatives are widely recognized for their therapeutic potential, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-[(4-chlorophenyl)-(4-methylpiperazin-1-yl)methyl]quinolin-8-ol typically involves multiple steps, starting with the formation of the quinoline core. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 8-hydroxyquinoline and 4-chlorobenzyl chloride in the presence of a base can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-[(4-chlorophenyl)-(4-methylpiperazin-1-yl)methyl]quinolin-8-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxide derivatives, while substitution reactions can produce various halogenated quinoline compounds.

Scientific Research Applications

5-Chloro-7-[(4-chlorophenyl)-(4-methylpiperazin-1-yl)methyl]quinolin-8-ol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Potential therapeutic agent for treating infections and certain cancers.

    Industry: Utilized in the development of dyes, catalysts, and materials

Mechanism of Action

The mechanism of action of 5-Chloro-7-[(4-chlorophenyl)-(4-methylpiperazin-1-yl)methyl]quinolin-8-ol involves its interaction with specific molecular targets. The compound can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, it may interact with other cellular pathways, contributing to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-7-[(4-chlorophenyl)-(4-methylpiperazin-1-yl)methyl]quinolin-8-ol stands out due to its unique combination of a quinoline core with a piperazine moiety, enhancing its biological activity and making it a versatile compound for various applications.

Properties

Molecular Formula

C21H21Cl2N3O

Molecular Weight

402.3 g/mol

IUPAC Name

5-chloro-7-[(4-chlorophenyl)-(4-methylpiperazin-1-yl)methyl]quinolin-8-ol

InChI

InChI=1S/C21H21Cl2N3O/c1-25-9-11-26(12-10-25)20(14-4-6-15(22)7-5-14)17-13-18(23)16-3-2-8-24-19(16)21(17)27/h2-8,13,20,27H,9-12H2,1H3

InChI Key

YOFLBLOFOVCWEK-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(C2=CC=C(C=C2)Cl)C3=CC(=C4C=CC=NC4=C3O)Cl

Origin of Product

United States

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